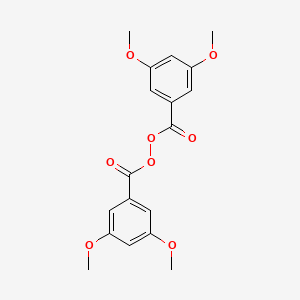

Bis(3,5-dimethoxybenzoyl) peroxide

Description

Properties

Molecular Formula |

C18H18O8 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(3,5-dimethoxybenzoyl) 3,5-dimethoxybenzenecarboperoxoate |

InChI |

InChI=1S/C18H18O8/c1-21-13-5-11(6-14(9-13)22-2)17(19)25-26-18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10H,1-4H3 |

InChI Key |

JBYPORJZXKCPTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound generally involves the oxidation of 3,5-dimethoxybenzoyl chloride or 3,5-dimethoxybenzoic acid derivatives under controlled conditions to introduce the peroxide (-O-O-) linkage. The process typically requires a chlorinating agent to convert the acid to the corresponding acid chloride, followed by reaction with hydrogen peroxide or other peroxide sources in the presence of a base or catalyst.

Direct Peroxidation Methods

Research on acyclic peroxide synthesis (RSC Advances, 2017) highlights various catalytic and oxidation methods to form peroxides, which can be adapted for this compound:

- Metal-Catalyzed Oxidation: Transition metal catalysts such as cobalt complexes (e.g., bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedio-nato)cobalt(II)) facilitate the oxidation of benzoyl derivatives to peroxides under mild conditions with high regioselectivity and yield.

- Organocatalytic and Direct Oxidation: Use of organocatalysts or direct oxidation with oxygen or hydrogen peroxide under controlled conditions can yield acyclic peroxides.

- Enzymatic Routes: Enzymatic oxidation pathways have been explored but are less common for aromatic peroxides like this compound.

These methods emphasize the importance of reaction conditions such as solvent choice, temperature, and catalyst type to optimize yield and purity.

Representative Reaction Scheme for Peroxide Formation

A typical preparation involves:

- Conversion of 3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with hydrogen peroxide or a peroxide source in the presence of a base (e.g., sodium hydroxide) to form the bis(peroxide).

This can be summarized as:

$$

2 \ \text{3,5-dimethoxybenzoyl chloride} + H2O2 + \text{base} \rightarrow \text{this compound} + \text{by-products}

$$

Reaction Conditions and Optimization

| Parameter | Typical Range | Preferred Conditions | Effect on Product |

|---|---|---|---|

| Solvent | Dichloromethane, ethyl acetate, dimethyl sulfoxide | Dichloromethane or DMSO preferred | Solubility and reaction rate |

| Temperature | 0 °C to 80 °C | 0-25 °C for peroxide formation | Higher temp may cause decomposition |

| Molar ratios | Acid chloride : peroxide source = 1 : 1 to 1 : 2 | 1 : 1.5 optimal | Ensures complete reaction |

| Base | Sodium hydroxide, potassium carbonate | Sodium hydroxide preferred | Neutralizes acid by-products, stabilizes peroxide |

Analytical Data and Characterization

The product this compound is typically characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons and methoxy groups.

- IR Spectroscopy: Characteristic peroxide O–O stretch near 880 cm^-1.

- Melting Point: Typically in the range of 60-70 °C depending on purity.

- Yield: Optimized syntheses report yields from 70% to 95%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving radical mechanisms. Some common types of reactions include:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.

Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or other reduced products.

Substitution: The peroxide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic media to facilitate the reaction.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Reagents such as halogens or nucleophiles can be employed, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: Bis(3,5-dimethoxybenzoyl) peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the radical chain reaction process.

Biology and Medicine:

Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(3,5-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can then interact with other molecules, initiating a chain reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the radicals generated can initiate the polymerization of monomers, leading to the formation of long polymer chains.

Comparison with Similar Compounds

Structural and Electronic Effects

The stability and reactivity of diacyl peroxides are strongly influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Stability and Reactivity

*Inferred from substituent electronic effects: Methoxy groups donate electron density, stabilizing the radical intermediate post-homolytic cleavage. Nitro groups (electron-withdrawing) destabilize radicals, accelerating decomposition .

Key Findings:

- Electron-Donating Groups (e.g., methoxy): Enhance radical stability by delocalizing electron density, leading to longer half-lives (t₁/₂) and slower decomposition rates (k_d). This makes this compound more stable than unsubstituted dibenzoyl peroxide .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Reduce radical stability, increasing k_d. For example, Bis-(3-nitro-benzoyl) peroxide decomposes faster due to destabilized intermediates .

Table 2: Hazard Comparison

| Compound | CAS Number | Hazard Class (GHS) | Key Risks |

|---|---|---|---|

| This compound | Not explicitly listed* | Likely Category 1 Oxidizer | Thermal decomposition, fire risk |

| Dibenzoyl peroxide | 94-36-0 | Category 1 Oxidizer, Skin/Irritant | Explosive when dry, skin corrosion |

| Di-(4-chlorobenzoyl) peroxide | 94-17-7 | Category 1 Oxidizer | Severe fire hazard |

Methoxy substitution may reduce volatility compared to dibenzoyl peroxide, altering handling requirements .

Q & A

Basic: What experimental precautions are critical when handling bis(3,5-dimethoxybenzoyl) peroxide?

Answer:

- Thermal Stability : Store at 2–8°C in airtight, light-resistant containers to minimize decomposition. Avoid temperatures >30°C, as organic peroxides can undergo exothermic decomposition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent unintended oxidation or moisture ingress .

- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use fume hoods for weighing or transferring the compound .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid combustible materials .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

- Precursor Synthesis : React 3,5-dimethoxybenzoyl chloride with hydrogen peroxide in a basic aqueous solution (pH 8–10) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution .

- Purification : Crystallize the product from a chilled ethanol-water mixture to remove unreacted starting materials .

- Yield Optimization : Maintain stoichiometric excess of hydrogen peroxide (1.2–1.5 eq.) and monitor pH to prevent acid-catalyzed decomposition .

Advanced: How do solvent polarity and temperature influence the decomposition kinetics of this compound?

Answer:

- Solvent Effects : In polar aprotic solvents (e.g., acetonitrile), decomposition rates increase due to stabilization of radical intermediates. Nonpolar solvents (e.g., toluene) slow degradation .

- Temperature Dependence : At 25°C, the half-life in acetonitrile is ~8 hours, decreasing to <1 hour at 50°C. Use Arrhenius plots () to model thermal stability .

- Analytical Methods : Monitor decomposition via HPLC (C18 column, UV detection at 254 nm) or iodometric titration .

Advanced: How can conflicting data on the compound’s stability in aqueous systems be resolved?

Answer:

- Contradiction Analysis : Discrepancies arise from pH variations. At pH <5, hydrolysis dominates, generating 3,5-dimethoxybenzoic acid. At pH >7, radical-mediated decomposition prevails .

- Methodological Adjustments :

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR : H NMR (CDCl₃) shows methoxy singlets at δ 3.85 ppm and aromatic protons as a singlet (δ 7.15 ppm). C NMR confirms carbonyl (δ 168 ppm) and methoxy (δ 55 ppm) groups .

- FT-IR : Strong C=O stretch at 1770–1780 cm⁻¹ and O-O peroxo bond absorption at 800–850 cm⁻¹ .

- MS : ESI-MS in negative mode reveals [M–H]⁻ peak at m/z 357.1 (calc. 357.1) .

Advanced: What strategies mitigate hazards during large-scale reactions involving this peroxide?

Answer:

- Dilution : Use phlegmatizing agents (e.g., dimethyl phthalate) at ≥30% w/w to reduce explosive risk .

- Batch Control : Limit reaction scales to <50 g and implement real-time temperature monitoring with automated cooling triggers .

- Waste Disposal : Quench residual peroxide with aqueous sodium sulfite and dispose via certified hazardous waste protocols .

Advanced: How does the electron-donating methoxy group affect the peroxide’s reactivity compared to unsubstituted dibenzoyl peroxide?

Answer:

- Electronic Effects : Methoxy groups stabilize the transition state during homolytic O-O bond cleavage, lowering activation energy () by ~15 kJ/mol versus unsubstituted analogs .

- Reactivity in Radical Reactions : Enhances initiation efficiency in polymerization (e.g., styrene) due to faster radical generation. Rate constants () increase by 2–3× .

- Side Reactions : Methoxy groups reduce electrophilicity, minimizing unwanted acylation of nucleophilic reagents .

Basic: What are the primary degradation products, and how are they identified?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.